molecular formula C19H19N3O5S B12199329 N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B12199329
M. Wt: 401.4 g/mol
InChI Key: LZHJOSWUSFJCEN-UHFFFAOYSA-N
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Description

N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with the molecular formula C19H19N3O5S and a molecular weight of 401.44 g/mol . This compound is known for its unique chemical structure, which includes a pyrrolidine ring, a phenyl group, and an acetylsulfamoyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The acetylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The phenyl and pyrrolidine rings may also play a role in binding to target molecules, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19N3O5S/c1-13(23)21-28(26,27)17-9-7-15(8-10-17)20-19(25)14-11-18(24)22(12-14)16-5-3-2-4-6-16/h2-10,14H,11-12H2,1H3,(H,20,25)(H,21,23)

InChI Key

LZHJOSWUSFJCEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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